molecular formula C11H16ClNO3 B3027292 Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 1269634-11-8

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3027292
CAS No.: 1269634-11-8
M. Wt: 245.70
InChI Key: NVKLERNXNLLGLM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 It is a derivative of propanoic acid and contains an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and methyl acrylate.

    Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and methyl acrylate in the presence of a base catalyst to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of Methyl 3-amino-3-(3-methoxyphenyl)propanoate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives of the compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Comparison: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s chemical reactivity, biological activity, and binding affinity. Compared to its isomers, it may exhibit distinct properties and applications.

Properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLERNXNLLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269634-11-8
Record name Benzenepropanoic acid, β-amino-3-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269634-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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